(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring, a fluorobenzylidene group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method starts with the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolone ring. The final step involves the reaction of the thiazolone intermediate with 4-hydroxyacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl derivative.
Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Fluorobenzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cell signaling, gene expression, and protein function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazolone ring, a fluorobenzylidene group, and a hydroxyphenyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C17H13FN2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-20(13-6-8-14(21)9-7-13)17-19-16(22)15(23-17)10-11-2-4-12(18)5-3-11/h2-10,21H,1H3/b15-10- |
InChI Key |
IKWJEOZZUWKNSR-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
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